molecular formula C18H18ClN3O5 B2640765 Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate CAS No. 321432-32-0

Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate

Cat. No. B2640765
CAS RN: 321432-32-0
M. Wt: 391.81
InChI Key: XZYXUWGCCNEUHX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. Enaminones, which are structurally similar, can react with various nucleophiles and electrophiles .

Scientific Research Applications

Synthesis of Isoxazole Derivatives

The research by Ryng, Malinka, and Duś (1997) focused on the synthesis of new 5-substituted derivatives of 3-methyl-isoxazolo[5,4-d]1,2,3-triazine-4-one and 3-methyl-5-triazene-4-isoxazolecarboxylic acid ethyl ester from 5-amino-3-methylisoxazole-4-carboxylic acid amides and ethyl ester. These compounds demonstrated cytostatic activity, with some showing better activity than Dacarbazine, a known medication (Ryng, Malinka, & Duś, 1997).

Structural Analysis of Ethyl Isoxazole Derivatives

Minga (2005) reported the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate. The study also involved crystal structure determination by X-ray diffraction method, revealing its monoclinic space group and dimensions. Preliminary bioassays indicated fungicidal and plant growth regulation activities for the compound (Minga, 2005).

Biological Activities

Antimicrobial and Anticancer Properties

A series of novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated potent in vitro antimicrobial and anticancer activities. Notably, some compounds exhibited higher anticancer activity than the reference drug doxorubicin, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-inflammatory and Antibacterial Effects

Machoń and Ryng (1981) synthesized a series of amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives and tested them for antiinflammatory and antibacterial activity. Their findings suggested strong antiinflammatory and antibacterial effects for specific derivatives, highlighting the influence of the benzoyl group in position 5 of the isoxazole group (Machoń & Ryng, 1981).

Synthesis and Applications in Material Science

Synthesis of Ethyl Isoxazole Derivatives for Material Applications

Research by Abolude et al. (2021) involved the synthesis of ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate disperse dyes. These dyes demonstrated good performance on polyester and nylon 6.6 fabrics, showing excellent fastness properties and potential applications in textile industry (Abolude et al., 2021).

Future Directions

The future directions for this compound are not clear from the available literature. Given the structural similarity to enaminones, it could potentially be explored for various biological activities .

Mechanism of Action

properties

IUPAC Name

ethyl 5-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5/c1-3-25-18(24)14-8-11(27-21-14)9-20-17(23)15-10(2)26-22-16(15)12-6-4-5-7-13(12)19/h4-7,11H,3,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXUWGCCNEUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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